molecular formula C12H12ClNO3S2 B2922589 5-chloro-N-(2-phenoxyethyl)thiophene-2-sulfonamide CAS No. 1022432-83-2

5-chloro-N-(2-phenoxyethyl)thiophene-2-sulfonamide

Cat. No. B2922589
CAS RN: 1022432-83-2
M. Wt: 317.8
InChI Key: NBNWVQGEWTYBJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 5-phenoxy-4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides, has been described using a p-methoxybenzyl (PMB) protection/deprotection strategy . Nucleophilic displacement of PMB protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides was carried out with different phenols under mild basic conditions . The PMB group was easily and selectively removed using TFA in DCM .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties Thiophene sulfonamide derivatives, including compounds similar to 5-chloro-N-(2-phenoxyethyl)thiophene-2-sulfonamide, have been synthesized through methods like the Suzuki cross-coupling reaction. These compounds exhibit potential in urease inhibition and hemolytic activities, highlighting their significance in chemical synthesis and potential therapeutic applications (Noreen et al., 2017). The study also explores the antibacterial activities of these derivatives, indicating their broad spectrum of potential applications in medical and pharmaceutical research.

Biological and Pharmacological Applications Research into thiophene sulfonamide compounds has shown their utility in addressing health-related issues, such as acting as ocular hypotensive agents in glaucoma models (Prugh et al., 1991). Additionally, modifications of the thiophene sulfonamide structure have been linked to anticonvulsant activities and the selective increase of cerebral blood flow, suggesting their potential in treating neurological conditions (Barnish et al., 1981).

Chemical Interactions and Solubility Studies Investigations into the solubilization of thiophene derivatives by micellar solutions have provided insights into the physicochemical properties of these compounds, such as their interaction with surfactants, which is crucial for the development of drug delivery systems and understanding their behavior in biological environments (Saeed et al., 2017).

Antitumor and Cytotoxicity Research Studies have also explored the cytotoxicity of thiophene sulfonamide derivatives against various cancer cell lines, indicating their potential as antitumor agents. This line of research is critical for developing new chemotherapeutic strategies and understanding the molecular mechanisms of cancer progression (Arsenyan et al., 2016).

properties

IUPAC Name

5-chloro-N-(2-phenoxyethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S2/c13-11-6-7-12(18-11)19(15,16)14-8-9-17-10-4-2-1-3-5-10/h1-7,14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNWVQGEWTYBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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